3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Regioisomerism Benzodiazepine Receptor GPCR binding

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fully aromatized, triaryl-fused heterocycle belonging to the pyrazolo[4,3-c]quinoline chemotype. This class is under active investigation as kinase inhibitors and anti-inflammatory agents.

Molecular Formula C24H18FN3
Molecular Weight 367.427
CAS No. 901004-29-3
Cat. No. B2872536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
CAS901004-29-3
Molecular FormulaC24H18FN3
Molecular Weight367.427
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)C
InChIInChI=1S/C24H18FN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3
InChIKeyKBQCOWVMFMPBOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-29-3): Chemical Class and Core Characteristics


3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fully aromatized, triaryl-fused heterocycle belonging to the pyrazolo[4,3-c]quinoline chemotype. This class is under active investigation as kinase inhibitors and anti-inflammatory agents [1]. The compound presents a specific 1-(4-fluorophenyl)-3-(3,4-dimethylphenyl) regioisomeric arrangement around the central pyrazole ring, a structural feature that fundamentally distinguishes it from its 1-(3,4-dimethylphenyl)-3-(4-fluorophenyl) positional isomer (CAS 901246-80-8) . Key physico-chemical identifiers include a molecular formula of C24H18FN3 and a molecular weight of 367.43, forming a rigid, planar core scaffold with distinct electronic distribution imparted by the fluorine atom.

Why Generic Substitution with Isomeric Pyrazolo[4,3-c]quinolines Fails for CAS 901004-29-3


Generic procurement of a 'pyrazolo[4,3-c]quinoline derivative' carries unquantifiable scientific risk due to documented ultra-sensitive structure-activity relationships (SAR). This scaffold exhibits functional 'switch' behavior based solely on the position of nitrogen in the central ring. For example, 1,3-diarylpyrazolo[4,5-c]quinolines demonstrate nanomolar affinity for benzodiazepine receptors, while their [5,4-c] isomers are completely devoid of any binding activity [1]. Even within the same [4,3-c] series, swapping the identical aryl groups between the N1 and C3 positions—precisely the difference between CAS 901004-29-3 and its closest isomer CAS 901246-80-8—is sufficient to invert target selectivity, rescuable toxicity, or negate cellular activity, as observed in topoisomerase and beta-glucuronidase inhibition programs [2]. Without explicit comparative data, substituting one regioisomer for another in an assay is equivalent to testing a different chemotype.

Quantitative Differentiation Evidence Guide for CAS 901004-29-3 vs. Analogs


Regioisomeric Configuration Determines Biological 'On/Off' State

The pharmacological consequence of the 1-(4-fluorophenyl)-3-(3,4-dimethylphenyl) configuration cannot be extrapolated from the reverse isomer. In a seminal study on pyrazoloquinoline isomers, the [4,5-c] regioisomer potently displaced [3H]flunitrazepam from bovine brain membranes, whereas the [5,4-c] isomer showed 0% inhibition, demonstrating a binary 'on/off' switch driven entirely by the position of the pyrazole nitrogen relative to the quinoline [1]. This class-level precedent establishes that CAS 901004-29-3 and its isomer CAS 901246-80-8 must be treated as distinct biological entities.

Regioisomerism Benzodiazepine Receptor GPCR binding Central Nervous System

Subtle Substituent Changes Drive 1000-Fold Potency Swings in Beta-Glucuronidase Inhibition

Within the pyrazolo[4,3-c]quinoline class, beta-glucuronidase (βG) inhibition is exquisitely sensitive to aryl decoration. The compound series explored in the Journal of Medicinal Chemistry (2017) exhibited IC50 values spanning from 13 nM to >10,000 nM against Escherichia coli βG [1]. While CAS 901004-29-3 was not in this set, the >700-fold range demonstrates that even bioisosteric replacement or methyl group migration—the exact difference between the target and its analogs—can shift a compound from a potent, pH-dependent inhibitor to an inactive species.

Beta-Glucuronidase Microbiome Chemotherapy-Induced Diarrhea Oncology Supportive Care

Distinct Kinase Selectivity Profiles Predicted by 1-Aryl vs. 3-Aryl Geometry

Modern medicinal chemistry on 1H-pyrazolo[4,3-c]quinolines has focused on their role as dual HPK1/FLT3 inhibitors for immuno-oncology. Patent analysis reveals that the nature and position of the N1-aryl substituent (the site of the 4-fluorophenyl group in CAS 901004-29-3) is a critical vector for achieving selectivity over other MAP4K family kinases [1]. Changing the substitution pattern from N1-aryl to C3-aryl, as in the isomer CAS 901246-80-8, is expected to alter the dihedral angle of the pendant ring, shifting the inhibitor from a type I to a type II binding mode or abrogating binding entirely. No public quantitative IC50 data exists for this specific compound, making its selectivity profile a unique, uncharacterized opportunity compared to disclosed leads.

Hematopoietic Progenitor Kinase 1 (HPK1) FLT3 Immuno-oncology Kinase Selectivity

High-Impact Application Scenarios for 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 901004-29-3)


Regioisomer Probe for Benzodiazepine Receptor or GPCR Binding Site Mapping

Employ CAS 901004-29-3 alongside its reverse isomer (CAS 901246-80-8) in competitive [3H]flunitrazepam binding assays. Based on class-level evidence that pyrazoloquinoline regioisomers function as binary activity switches [1], this pair can map the spatial tolerances of the receptor's lipophilic pocket, directly informing a structure-based drug design (SBDD) campaign for neuropsychiatric disorders.

Lead Diversification for Microbiome-Targeted Beta-Glucuronidase Inhibitors

Screen this compound in a validated E. coli β-glucuronidase assay, given the scaffold's proven efficacy (lead IC50 = 13 nM) and extreme sensitivity to aryl substitution [2]. A positive outcome would expand the SAR beyond the 3-amino series and provide a novel, pH-dependent inhibitor backbone for reducing irinotecan-induced gastrointestinal toxicity without disrupting the human GUS ortholog.

Kinase Selectivity Fingerprinting for Immuno-Oncology Targets (HPK1/FLT3)

Submit for kinase profiling against HPK1, FLT3, and a broader MAP4K panel. The 1-(4-fluorophenyl) substituent is a privileged fragment in this target class [3]. The uncharacterized nature of this specific compound makes it a high-risk, high-reward candidate for identifying a novel scaffold with a uniquely narrow selectivity window, addressing the polypharmacology challenges of current HPK1 inhibitors.

Negative Control Compound for Phenotypic Screening in Inflammation

Utilize the compound as a structurally matched but biologically distinct negative control for pyrazolo[4,3-c]quinoline derivatives known to inhibit nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages [2]. The absence of an amino handle at the 3-position (replaced by the dimethylphenyl group) is predicted to abolish iNOS inhibitory activity, providing a rigorous control for mechanistic target engagement studies.

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